molecular formula C19H16N2O3 B213885 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-naphthyl)urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-naphthyl)urea

Cat. No. B213885
M. Wt: 320.3 g/mol
InChI Key: ICWNOBSCRGICIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-naphthyl)urea, commonly known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBU is a urea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of BDBU is not fully understood, but it is believed to act as a nucleophile and a base in various chemical reactions. It can form hydrogen bonds with other molecules, which can lead to the formation of new chemical bonds. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in chemical synthesis.
Biochemical and Physiological Effects:
BDBU has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of the immune system. Its ability to inhibit cancer cell growth has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BDBU has several advantages as a chemical tool in laboratory experiments. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials and the synthesis of complex molecules. Its ability to act as a base and a nucleophile makes it a versatile catalyst for a wide range of reactions.
However, there are also limitations to its use in lab experiments. BDBU is a toxic compound that requires careful handling and disposal. Its solubility in organic solvents can also limit its use in aqueous reactions.

Future Directions

There are several future directions for research on BDBU. One area of interest is the development of new materials and polymers using BDBU as a building block. Another area of interest is the evaluation of its potential as a drug candidate for the treatment of cancer and other diseases. Further studies are also needed to fully understand its mechanism of action and to explore its potential as a catalyst for various chemical reactions.
In conclusion, BDBU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials and the synthesis of complex molecules. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesis Methods

The synthesis of BDBU involves the reaction of 1-naphthyl isocyanate with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a catalyst. The resulting product is BDBU, which is a white crystalline solid that is soluble in organic solvents such as methanol and chloroform. The purity of BDBU can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

BDBU has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BDBU has been investigated as a potential drug candidate for the treatment of cancer and other diseases. Its ability to inhibit the growth of cancer cells has been demonstrated in vitro, and further studies are underway to evaluate its efficacy in vivo.
In materials science, BDBU has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials with desirable properties.
In catalysis, BDBU has been studied as a potential catalyst for various chemical reactions. Its ability to act as a base and a nucleophile makes it a versatile catalyst for a wide range of reactions, including Michael additions, aldol reactions, and Mannich reactions.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-naphthyl)urea

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C19H16N2O3/c22-19(20-14-8-9-17-18(12-14)24-11-10-23-17)21-16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12H,10-11H2,(H2,20,21,22)

InChI Key

ICWNOBSCRGICIJ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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